molecular formula C21H22ClNO4S B2602851 1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-5-phenylpentane-1,5-dione CAS No. 1448027-04-0

1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-5-phenylpentane-1,5-dione

Cat. No. B2602851
CAS RN: 1448027-04-0
M. Wt: 419.92
InChI Key: MCYQSGFYPHNASM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-5-phenylpentane-1,5-dione” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also has a sulfonyl group attached to a chlorophenyl group, and a pentane-1,5-dione group, which is a five-carbon chain with a carbonyl (C=O) group at the first and fifth carbon .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the sulfonyl group, and the pentane-1,5-dione group. The pyrrolidine ring is a type of nitrogen-containing heterocycle, and it’s known to contribute to the three-dimensionality of molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the polar sulfonyl group could influence its solubility in different solvents .

Scientific Research Applications

Antimicrobial Activity

This compound has shown promise in the field of antimicrobial activity. Its structural components may be effective against a range of pathogenic microorganisms. The sulfonyl and pyrrolidine groups could potentially interact with bacterial enzymes or cell membranes, disrupting their function and leading to the death of the microbe .

Cancer Research

The presence of a phenyl ring and a dione group in the compound suggests that it may have applications in cancer research. These features can be involved in the inhibition of certain cellular processes that are overactive in cancer cells, such as signal transduction pathways or cell division mechanisms .

Anti-Inflammatory Properties

Compounds with sulfonyl groups have been known to exhibit anti-inflammatory properties. This particular compound could be used to study the inflammatory response and develop new anti-inflammatory drugs, potentially targeting cytokine production or other inflammatory mediators .

Analgesic Effects

The pyrrolidine moiety of the compound is structurally similar to other known analgesics. Research into the analgesic effects of this compound could lead to the development of new pain management medications, especially for chronic pain conditions .

Antioxidant Potential

Antioxidants play a crucial role in protecting cells from oxidative stress. The phenylpentane-1,5-dione structure of the compound might contribute to its antioxidant capacity, making it a candidate for research into diseases caused by oxidative damage .

Antiviral Applications

Given the structural complexity of this compound, it could be explored for its antiviral properties. The chlorophenyl group, in particular, might interfere with viral replication or assembly, which could be beneficial in the development of new antiviral drugs .

properties

IUPAC Name

1-[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-5-phenylpentane-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO4S/c22-17-9-11-18(12-10-17)28(26,27)19-13-14-23(15-19)21(25)8-4-7-20(24)16-5-2-1-3-6-16/h1-3,5-6,9-12,19H,4,7-8,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYQSGFYPHNASM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)CCCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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